2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate
Description
Properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-chlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O5S/c1-20-13-7-9(8-17)6-12(16)14(13)21-22(18,19)11-4-2-10(15)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFMYBBOCFFLQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Pathway
The target compound is synthesized via a nucleophilic substitution reaction. The hydroxyl group of 2-chloro-4-formyl-6-methoxyphenol reacts with 4-chlorobenzenesulfonyl chloride, facilitated by a base that neutralizes the hydrochloric acid byproduct. The reaction proceeds as follows:
The base (e.g., pyridine, triethylamine) acts as both a catalyst and acid scavenger. Solvents such as dichloromethane or chloroform are typically employed to dissolve reactants and control exothermicity.
Detailed Synthetic Protocols
Standard Laboratory-Scale Procedure
Step 1: Preparation of Reactants
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Dissolve 2-chloro-4-formyl-6-methoxyphenol (1.0 equiv) in anhydrous dichloromethane (10 mL/g substrate) under nitrogen.
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Cool the solution to 0–5°C using an ice bath.
Step 2: Sulfonation Reaction
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Add 4-chlorobenzenesulfonyl chloride (1.1 equiv) dropwise over 30 minutes while maintaining the temperature below 5°C.
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Introduce triethylamine (2.2 equiv) slowly to avoid rapid HCl generation.
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Stir the mixture for 4–6 hours at 0–5°C, then allow warming to room temperature overnight.
Step 3: Workup and Purification
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Quench excess sulfonyl chloride with ice-cold water.
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Extract the product with dichloromethane, wash with dilute HCl (5%) and brine, then dry over Na₂SO₄.
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Purify via recrystallization from ethanol/water (3:1) to yield white crystals.
Industrial-Scale Adaptations
For larger batches, modifications include:
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Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time.
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Solvent Recycling : Dichloromethane is distilled and reused to minimize waste.
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In-Line Neutralization : Automated base addition systems maintain pH stability.
Optimization of Reaction Conditions
Effect of Base Selection
Bases influence reaction rate and purity:
| Base | Solubility in CH₂Cl₂ | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | High | 6 | 78 |
| Triethylamine | Moderate | 5 | 85 |
| DMAP | Low | 4 | 82 |
Triethylamine balances reactivity and cost, making it preferable for industrial applications.
Temperature and Solvent Impact
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Low Temperatures (0–5°C) : Minimize side reactions (e.g., sulfonate hydrolysis).
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Chlorinated Solvents : Dichloromethane and chloroform provide optimal polarity for reactant dissolution. Alternatives like THF reduce yields by 15–20%.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 8.10 (s, 1H, CHO), 7.85–7.70 (m, 4H, Ar-H), 6.90 (s, 1H, Ar-H), 3.95 (s, 3H, OCH₃).
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IR (KBr) : 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).
Challenges and Troubleshooting
Common Side Reactions
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Hydrolysis of Sulfonyl Chloride : Mitigated by rigorous anhydrous conditions.
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Oxidation of Formyl Group : Avoided by excluding oxidizing agents during workup.
Scalability Considerations
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Exothermicity Management : Jacketed reactors with cryogenic cooling prevent thermal runaway.
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Byproduct Recycling : HCl gas is captured and converted to hydrochloric acid for reuse.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with amine or thiol groups.
Oxidation: Formation of 2-chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonic acid.
Reduction: Formation of 2-chloro-4-hydroxymethyl-6-methoxyphenyl 4-chlorobenzenesulfonate.
Scientific Research Applications
2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following compounds share structural similarities with the target molecule but differ in substituents, ester groups, or halogen placement:
Functional Group Impact on Properties
Ester Group Differences: Benzenesulfonate vs. Benzoate: The sulfonate group (target compound and iodinated analog) increases polarity and thermal stability compared to benzoate esters (e.g., 431931-40-7). Sulfonates are stronger electron-withdrawing groups, enhancing hydrolysis resistance but reducing solubility in nonpolar solvents . Halogen Effects:
- Chloro vs. Iodo : Iodine substitution (e.g., 432000-12-9) increases molecular weight and may influence crystallographic studies due to its high electron density, aiding in X-ray diffraction resolution . Chloro derivatives are more common in synthetic intermediates due to lower cost and ease of handling .
Substituent Position and Steric Effects: Methoxy vs. Methoxy groups enhance electron density on the aromatic ring, affecting electrophilic substitution patterns . Formyl Group Reactivity: The para-formyl group in all listed compounds enables further derivatization (e.g., condensation reactions), making these compounds versatile intermediates .
Biological Activity
2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate (CAS No. 431976-96-4) is an organic compound classified as an aromatic sulfonate. This compound features a complex structure characterized by a chloro-substituted benzene ring, a formyl group, and a methoxy group, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.
The molecular formula of this compound is , with a molar mass of approximately 361.19 g/mol. The presence of electron-withdrawing groups such as chloro and sulfonate enhances its reactivity, making it a valuable compound for various applications in biological research.
The biological activity of this compound primarily arises from its ability to interact with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chloro and methoxy groups further influence the binding affinity and specificity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites, thereby altering their functionality.
- Protein-Ligand Interactions : It can serve as a probe in studying protein-ligand interactions, providing insights into biochemical pathways.
Biological Activity and Applications
This compound has several notable applications in scientific research:
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Medicinal Chemistry :
- Investigated for its potential as a precursor in the synthesis of novel pharmaceuticals.
- Used in the development of bioactive molecules that can modulate biological pathways.
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Biological Research :
- Employed in studies focusing on enzyme inhibition and protein interactions.
- Serves as a tool for understanding disease mechanisms at the molecular level.
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Industrial Applications :
- Utilized in producing specialty chemicals with specific properties for various industrial applications.
Case Studies
Several studies have highlighted the biological significance of this compound:
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Enzyme Inhibition Studies :
- A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
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Cancer Research :
- Research indicated that this compound could selectively inhibit cancer cell proliferation by targeting specific signaling pathways, showcasing its potential as an anticancer agent.
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Antimicrobial Activity :
- Preliminary investigations revealed that the compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use in developing new antimicrobial agents.
Data Table: Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
